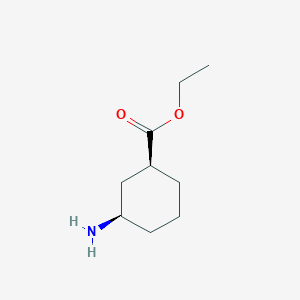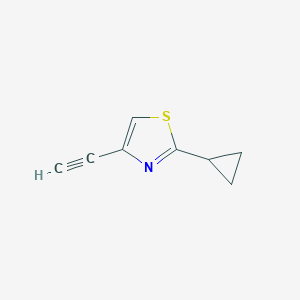![molecular formula C6H7FN2O B8067176 O-[(3-fluoropyridin-2-yl)methyl]hydroxylamine](/img/structure/B8067176.png)
O-[(3-fluoropyridin-2-yl)methyl]hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-[(3-fluoropyridin-2-yl)methyl]hydroxylamine is a chemical compound with the molecular formula C6H7FN2O. It is a derivative of pyridine, where a fluorine atom is substituted at the 3-position of the pyridine ring, and a hydroxylamine group is attached to the methyl group at the 2-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of O-[(3-fluoropyridin-2-yl)methyl]hydroxylamine typically involves the reaction of 3-fluoropyridine with hydroxylamine derivatives. One common method includes the nucleophilic substitution reaction where the hydroxylamine group is introduced to the pyridine ring. The reaction conditions often involve the use of solvents like ethanol or methanol and may require catalysts to enhance the reaction rate .
Industrial Production Methods
Industrial production of this compound can be scaled up using similar synthetic routes but optimized for larger batches. This involves precise control of reaction parameters such as temperature, pressure, and concentration of reactants to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistency and efficiency in production .
Análisis De Reacciones Químicas
Types of Reactions
O-[(3-fluoropyridin-2-yl)methyl]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: It can be reduced to amines or other reduced forms.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro compounds, while substitution reactions can produce a variety of substituted pyridine derivatives .
Aplicaciones Científicas De Investigación
O-[(3-fluoropyridin-2-yl)methyl]hydroxylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals
Mecanismo De Acción
The mechanism of action of O-[(3-fluoropyridin-2-yl)methyl]hydroxylamine involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with receptors or other proteins, modulating their function and influencing various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
3-Fluoropyridine: A precursor in the synthesis of O-[(3-fluoropyridin-2-yl)methyl]hydroxylamine.
2-Fluoropyridine: Another fluorinated pyridine with different substitution patterns and properties.
4-Fluoropyridine: Similar to 3-fluoropyridine but with the fluorine atom at the 4-position.
Uniqueness
This compound is unique due to the presence of both the fluorine atom and the hydroxylamine group, which confer distinct chemical reactivity and potential biological activity. Its specific substitution pattern allows for targeted interactions in chemical and biological systems, making it a valuable compound for research and industrial applications .
Propiedades
IUPAC Name |
O-[(3-fluoropyridin-2-yl)methyl]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN2O/c7-5-2-1-3-9-6(5)4-10-8/h1-3H,4,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWZGITAORMXTNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)CON)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(4-Chlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B8067095.png)


![(1R,2R,4S)-2-bromobicyclo[2.2.1]heptane](/img/structure/B8067124.png)










